molecular formula C12H7ClN2S B1351817 4-Chloro-2-phenylthieno[2,3-d]pyrimidine CAS No. 56843-80-2

4-Chloro-2-phenylthieno[2,3-d]pyrimidine

Cat. No. B1351817
CAS RN: 56843-80-2
M. Wt: 246.72 g/mol
InChI Key: BTXLJGJCKQEAGU-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylthieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C12H7ClN2S . It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their various chemical and biological applications .


Synthesis Analysis

The synthesis of 4-Chloro-2-phenylthieno[2,3-d]pyrimidine and its derivatives often involves reactions with other compounds. For instance, one study reported the design and synthesis of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents . Another study discussed the synthesis of pyrimidine derivatives from α-methyl or α-methylene ketones .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-phenylthieno[2,3-d]pyrimidine comprises a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The compound also contains a chlorine atom, which can participate in various chemical reactions .


Chemical Reactions Analysis

4-Chloro-2-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions. For example, it can participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It can also react with other compounds to form new derivatives with potential biological activities .


Physical And Chemical Properties Analysis

4-Chloro-2-phenylthieno[2,3-d]pyrimidine is a solid at room temperature . It has a molecular weight of 246.72 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

Scientific Research Applications

Anti-Inflammatory Applications

  • Scientific Field: Pharmacology
  • Summary of Application: Pyrimidines display a range of pharmacological effects including anti-inflammatory activities . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: Numerous methods for the synthesis of pyrimidines are described . A three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Protein Kinase Inhibition for Cancer Treatment

  • Scientific Field: Oncology
  • Summary of Application: Pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
  • Methods of Application: A novel 4-aminopyrido[2,3-d]pyrimidine derivative was recorded to inhibit tyrosine kinases in the B-cell receptor and demonstrated antiproliferative activity .
  • Results or Outcomes: The derivative demonstrated antiproliferative activity toward 20 non-Hodgkin’s lymphomas (NHLs) cell lines with GI 50 ranging from 1.3 to 6.9 μM at 24 h, and 1.4 to 7.2 μM at 48 h .

Antimicrobial Activity

  • Scientific Field: Microbiology
  • Summary of Application: Pyrimidines have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains .
  • Methods of Application: A series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .
  • Results or Outcomes: Among the derivatives tested, some exhibited promising activity against microbial strains .

Antiviral Agents

  • Scientific Field: Virology
  • Summary of Application: Derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have shown potential as antiviral agents .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and virus being targeted .
  • Results or Outcomes: While specific results or outcomes were not provided, the potential of these derivatives as antiviral agents has been noted .

Treatment of Inflammatory Diseases

  • Scientific Field: Immunology
  • Summary of Application: Derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have shown potential for treating inflammatory diseases .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and disease being targeted .
  • Results or Outcomes: While specific results or outcomes were not provided, the potential of these derivatives for treating inflammatory diseases has been noted .

Inhibition of Mitotic Kinesin for Cancer Treatment

  • Scientific Field: Oncology
  • Summary of Application: There has been interest in monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .
  • Methods of Application: Synthesis of monastrol was achieved via utilization of Lewis acid promoter, Yb (OTf)3 .
  • Results or Outcomes: While specific results or outcomes were not provided, the potential of monastrol as a chemotherapeutic for cancer has been noted .

Antioxidant Activity

  • Scientific Field: Biochemistry
  • Summary of Application: Pyrimidines and their derivatives have been described with a wide range of biological potential including antioxidant activity .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and the antioxidant activity being targeted .
  • Results or Outcomes: While specific results or outcomes were not provided, the potential of these derivatives as antioxidants has been noted .

Antituberculosis Activity

  • Scientific Field: Microbiology
  • Summary of Application: Thienopyrimidines, a class of compounds that includes 4-Chloro-2-phenylthieno[2,3-d]pyrimidine, are characterized by various therapeutic activities such as antitubercular activity .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and the tuberculosis strain being targeted .
  • Results or Outcomes: While specific results or outcomes were not provided, the potential of these derivatives for treating tuberculosis has been noted .

Anti-Avian Influenza Activity

  • Scientific Field: Virology
  • Summary of Application: Thienopyrimidines, a class of compounds that includes 4-Chloro-2-phenylthieno[2,3-d]pyrimidine, are characterized by various therapeutic activities such as anti-avian influenza activity .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and the avian influenza strain being targeted .
  • Results or Outcomes: While specific results or outcomes were not provided, the potential of these derivatives for treating avian influenza has been noted .

Antidiabetic Activity

  • Scientific Field: Endocrinology
  • Summary of Application: Pyrimidines and their derivatives have been described with a wide range of biological potential including antidiabetic activity .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and the diabetic condition being targeted .
  • Results or Outcomes: While specific results or outcomes were not provided, the potential of these derivatives as antidiabetic agents has been noted .

Antimalarial Activity

  • Scientific Field: Parasitology
  • Summary of Application: Pyrimidines and their derivatives have been described with a wide range of biological potential including antimalarial activity .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and the malaria parasite being targeted .
  • Results or Outcomes: While specific results or outcomes were not provided, the potential of these derivatives as antimalarial agents has been noted .

Future Directions

The future research directions for 4-Chloro-2-phenylthieno[2,3-d]pyrimidine could involve further exploration of its biological activities and potential applications, particularly in the field of medicinal chemistry . The development of new derivatives and the investigation of their mechanisms of action could also be areas of interest .

properties

IUPAC Name

4-chloro-2-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-10-9-6-7-16-12(9)15-11(14-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXLJGJCKQEAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CS3)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406177
Record name 4-chloro-2-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-phenylthieno[2,3-d]pyrimidine

CAS RN

56843-80-2
Record name 4-chloro-2-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Snégaroff, F Lassagne… - Organic & …, 2009 - pubs.rsc.org
A series of thieno[2,3-d]- and thieno[3,2-d]pyrimidines have been easily synthesized using as key step a deproto-cadmiation–trapping sequence. Some of the compounds thus …
Number of citations: 39 pubs.rsc.org
RG Melik-Ogandzhanyan… - Russian Chemical …, 1985 - iopscience.iop.org
The methods of synthesis and the chemical and biological properties of furo-, thieno-, and pyrrolo-[2, 3-d] pyrimidines are described. The bibliography includes 201 references. …
Number of citations: 49 iopscience.iop.org

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